molecular formula C35H60N6O12 B14048330 Methyltetrazine-amino-PEG11-amine

Methyltetrazine-amino-PEG11-amine

Cat. No.: B14048330
M. Wt: 756.9 g/mol
InChI Key: IRVRVFHHVOSTCL-UHFFFAOYSA-N
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Description

Methyltetrazine-amino-PEG11-amine is a heterobifunctional polyethylene glycol (PEG) linker that contains a methyltetrazine group and an amino group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, while the amino group can react with carboxylic acids, activated NHS esters, carbonyls, and more. This compound is widely used in bioorthogonal chemistry due to its ability to form stable linkages without interfering with biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The methyltetrazine group is typically introduced via a reaction with a tetrazine derivative, while the amino group is introduced through a reaction with an amine. The reactions are carried out under controlled conditions to ensure high purity and yield.

Industrial Production Methods

In industrial settings, the production of methyltetrazine-amino-PEG11-amine involves large-scale synthesis using automated reactors and purification systems. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-amino-PEG11-amine undergoes several types of chemical reactions, including:

    Click Chemistry Reactions: The methyltetrazine group reacts with strained alkenes and alkynes via inverse electron-demand Diels-Alder reactions.

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with carboxylic acids, activated NHS esters, and carbonyl compounds.

Common Reagents and Conditions

    Reagents: Common reagents include strained alkenes, alkynes, carboxylic acids, NHS esters, and carbonyl compounds

    Conditions: These reactions are typically carried out under mild conditions, often at room temperature, to preserve the integrity of the PEG backbone and the functional groups.

Major Products

The major products formed from these reactions include various bioconjugates and functionalized PEG derivatives that are used in a wide range of scientific applications .

Scientific Research Applications

Methyltetrazine-amino-PEG11-amine has numerous applications in scientific research, including:

    Chemistry: Used in the synthesis of complex molecules and bioconjugates through click chemistry.

    Biology: Employed in the labeling and imaging of biomolecules, such as proteins and nucleic acids, in live cells.

    Medicine: Utilized in drug delivery systems and the development of targeted therapies.

    Industry: Applied in the production of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of methyltetrazine-amino-PEG11-amine involves its ability to form stable covalent bonds with target molecules through bioorthogonal reactions. The methyltetrazine group reacts with strained alkenes and alkynes via inverse electron-demand Diels-Alder reactions, while the amino group participates in nucleophilic substitution reactions . These reactions allow for the precise modification and labeling of biomolecules without interfering with their biological functions .

Comparison with Similar Compounds

Similar Compounds

    Methyltetrazine-amine hydrochloride: A similar compound that also contains a methyltetrazine group and is used in bioorthogonal chemistry.

    Methyltetrazine-PEG11-NH-Boc: A bifunctional linker with a methyltetrazine moiety and a Boc-protected amine group.

Uniqueness

Methyltetrazine-amino-PEG11-amine is unique due to its heterobifunctional nature, which allows it to participate in a wide range of chemical reactions. Its PEG backbone provides flexibility and solubility, making it suitable for various applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C35H60N6O12

Molecular Weight

756.9 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide

InChI

InChI=1S/C35H60N6O12/c1-31-38-40-35(41-39-31)33-4-2-32(3-5-33)30-37-34(42)6-8-43-10-12-45-14-16-47-18-20-49-22-24-51-26-28-53-29-27-52-25-23-50-21-19-48-17-15-46-13-11-44-9-7-36/h2-5H,6-30,36H2,1H3,(H,37,42)

InChI Key

IRVRVFHHVOSTCL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN

Origin of Product

United States

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